

ATTO 425 azide for labeling DNA and RNA

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Compound of Interest		
Compound Name:	ATTO 425 azide	
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An In-depth Technical Guide to Labeling DNA and RNA with ATTO 425 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ATTO 425 azide**, a fluorescent label with a coumarin structure, and its application in the labeling of DNA and RNA.[1][2][3][4] ATTO 425 is characterized by its strong absorption, high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight.[1][2][3][4] These properties make it an ideal candidate for various life science applications, including bioanalytical studies and microscopy. [2][4]

Core Properties of ATTO 425

ATTO 425 is a moderately hydrophilic dye with fluorescence that can be efficiently excited in the 405 - 455 nm range.[2][5] Its azide modification allows for its use in "Click Chemistry," specifically the copper(I)-catalyzed Huisgen azide-alkyne cycloaddition, to covalently link it to alkyne-modified biomolecules.[1][4][6] This bio-orthogonal reaction is highly selective and specific, making it suitable for use in complex biological environments without interfering with cellular processes.[6][7][8]

Quantitative Data for ATTO 425

The following table summarizes the key quantitative properties of the ATTO 425 fluorophore.



Property	Value	Reference
Excitation Maximum (λabs)	439 nm	[2][3][5]
Emission Maximum (λfl)	485 nm	[2][9]
Molar Extinction Coefficient (εmax)	4.5 x 104 M-1 cm-1	[2][3][5]
Fluorescence Quantum Yield (ηfl)	90%	[2][3][9]
Fluorescence Lifetime (τfl)	3.6 ns	[2][5][9]
Correction Factor (CF260)	0.19	[2][9]
Correction Factor (CF280)	0.17	[2][9]
Molecular Weight (MW)	499 g/mol (NHS ester)	[3]

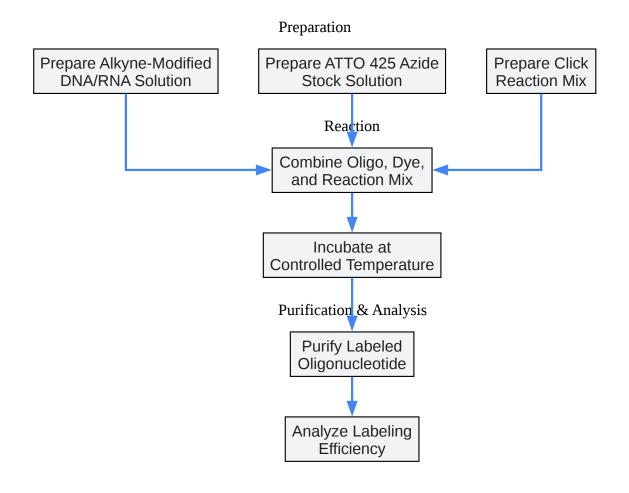
Labeling DNA and RNA using Click Chemistry

Click chemistry offers a robust and efficient method for labeling nucleic acids. The process involves the reaction of an alkyne-modified DNA or RNA molecule with an azide-containing fluorescent dye, such as **ATTO 425 azide**. This reaction is typically catalyzed by copper(I) and results in a stable triazole linkage.

Experimental Workflow for Nucleic Acid Labeling

The general workflow for labeling DNA or RNA with **ATTO 425 azide** via click chemistry is outlined below.





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Caption: General workflow for labeling nucleic acids with ATTO 425 azide.

Detailed Experimental Protocols

The following protocols are generalized from various sources and should be optimized for specific experimental conditions.

Protocol 1: Copper-Catalyzed Click Chemistry for Oligonucleotide Labeling



This protocol describes the labeling of an alkyne-modified oligonucleotide with **ATTO 425 azide** using a copper(I)-catalyzed reaction.

Materials:

- Alkyne-modified DNA or RNA oligonucleotide
- ATTO 425 azide
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Click Solution A: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazole-4-yl)methyl]amine) in DMSO/t-BuOH 3:1
- Click Solution B: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)
- 0.3 M Sodium Acetate (NaOAc) solution
- Cold ethanol
- Nuclease-free water

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nucleasefree water to a final concentration of 2 mM.
- Prepare ATTO 425 Azide Stock Solution: Dissolve 1.0 mg of ATTO 425 azide in an appropriate amount of DMSO or a 1:1 mixture of DMSO/t-BuOH to obtain a 50 mM stock solution.[6] This should be done immediately before use.
- Prepare Final Click Solution: Quickly add 1 volume of Solution B to 2 volumes of Solution A.
- Set up the Reaction:
 - In a reaction vial, combine 5 μl of the 2 mM oligonucleotide solution (10 nmol).
 - \circ Add a 5-10 fold molar excess of the **ATTO 425 azide** stock solution (1-2 μ l).



- Add 3 μl of the freshly prepared final click solution.
- Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes.
- Purification:
 - Add 100 μl of 0.3 M NaOAc solution.
 - Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.
 - Centrifuge at >6000 rpm for at least 20 minutes.
 - Remove the supernatant and wash the pellet with 100 μl of cold ethanol.
 - Centrifuge again for at least 10 minutes and remove the supernatant.
 - Air-dry the pellet and resuspend in a suitable buffer.
 - Alternatively, purification can be performed using gel filtration or reversed-phase HPLC.[3]

Protocol 2: Copper-Free Click Chemistry for RNA Labeling

For applications where copper may be cytotoxic or interfere with downstream applications, a copper-free click chemistry approach can be used. This typically involves a strain-promoted alkyne-azide cycloaddition (SPAAC) using a cyclooctyne derivative like DBCO. While the prompt specifies **ATTO 425 azide**, this protocol outlines the general procedure for copper-free labeling of azide-modified RNA with a DBCO-containing dye.

Materials:

- Azide-modified RNA
- DBCO-functionalized fluorescent dye
- RNase-free 1x PBS (pH 7.6) or 100 mM phosphate buffer (pH 8)

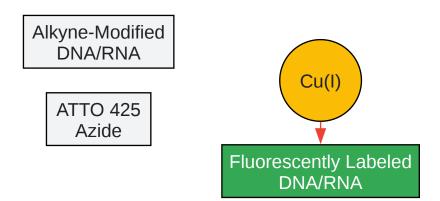


Procedure:

- Determine RNA Concentration: Measure the absorbance of the azide-modified RNA at 260 nm to determine its concentration.
- Calculate Reagent Amounts: Calculate the molar amounts of the azide-RNA and the DBCOdye. A 10-fold molar excess of the DBCO-dye is recommended as a starting point.[10]
- Set up the Reaction:
 - In an RNase-free tube, combine the calculated volumes of the azide-RNA and the DBCOdye.
 - Adjust the total volume to 30-40 μl with RNase-free buffer, ensuring the final pH is between 7 and 8.5.
- Incubation: Mix thoroughly and incubate for 1 hour at 37°C in the dark.[10] The incubation time and temperature may be optimized for higher efficiency.
- Purification: Purify the labeled RNA using spin column purification (e.g., gel filtration or silica membrane-based methods) to remove unreacted dye.

Signaling Pathway and Logical Relationships

The core of the labeling process is the click chemistry reaction, a form of cycloaddition.



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Caption: Copper(I)-catalyzed azide-alkyne cycloaddition reaction.



Applications in Research and Drug Development

The ability to fluorescently label DNA and RNA with high specificity and efficiency opens up a wide range of applications:

- Visualization of Nucleic Acids: Labeled DNA and RNA can be visualized in situ to study their localization, dynamics, and trafficking within cells.[7][11]
- Gene Expression Analysis: Fluorescently labeled nucleic acids are crucial for microarraybased gene expression analysis and in situ hybridization techniques.
- Drug Delivery and Targeting: Labeled oligonucleotides can be used to track the delivery and uptake of therapeutic nucleic acids in drug development.
- High-Sensitivity Detection: The high quantum yield of ATTO 425 makes it suitable for high-sensitivity detection, including single-molecule studies.[4]

Storage and Handling

ATTO 425 azide should be stored at -20°C, protected from moisture and light.[1][4] When stored properly, it is stable for at least three years.[4] Stock solutions in anhydrous DMF or DMSO should be prepared immediately before use, as they may have limited stability.[4]

Disclaimer: This document is intended as a technical guide. Researchers should always consult the manufacturer's specific product information and safety data sheets. Protocols may require optimization for specific applications.

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